4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine
Beschreibung
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 1-methylpyrazol-4-yl group and a 3-phenylpropyl group
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20-13-17(12-19-20)14-21-10-11-22-18(15-21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKHMXBPVKWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine typically involves the following steps:
Formation of the 1-Methylpyrazol-4-yl Intermediate: This can be achieved by reacting 4-chloromethyl-1-methylpyrazole with a suitable nucleophile.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under basic conditions to form the desired morpholine derivative.
Introduction of the 3-Phenylpropyl Group: The final step involves the alkylation of the morpholine derivative with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine and pyrazole rings.
Reduction: Reduced derivatives with potential removal of oxygen functionalities.
Substitution: Substituted derivatives with new functional groups attached to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and morpholine rings can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1-Methylpyrazol-4-yl)methyl]morpholine: Lacks the 3-phenylpropyl group, which may affect its biological activity and physical properties.
2-(3-Phenylpropyl)morpholine: Lacks the 1-methylpyrazol-4-yl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is unique due to the presence of both the 1-methylpyrazol-4-yl and 3-phenylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
